molecular formula C15H15FN6O B6421225 N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine CAS No. 946288-95-5

N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine

Cat. No.: B6421225
CAS No.: 946288-95-5
M. Wt: 314.32 g/mol
InChI Key: BRCCMAWXAGMJPU-UHFFFAOYSA-N
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Description

N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of a fluorophenyl group and a methoxyethyl group attached to the pteridine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with a suitable aldehyde or ketone.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pteridine core.

    Attachment of the methoxyethyl group: This can be done through an alkylation reaction using a methoxyethyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The fluorophenyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halides or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine: Similar structure but with a chlorine atom instead of fluorine.

    N4-(4-fluorophenyl)-N2-(2-ethoxyethyl)pteridine-2,4-diamine: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

Uniqueness

N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine is unique due to the specific combination of the fluorophenyl and methoxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O/c1-23-9-8-19-15-21-13-12(17-6-7-18-13)14(22-15)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCCMAWXAGMJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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